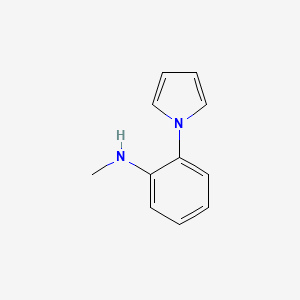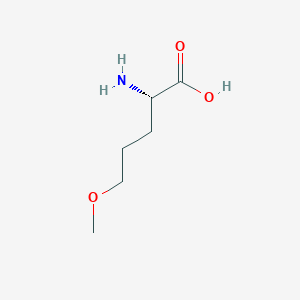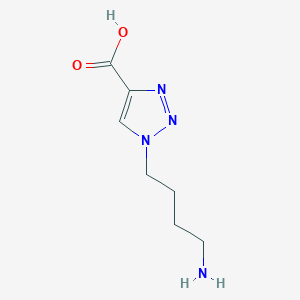
1-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, making it a halogenated derivative of triazole
準備方法
The synthesis of 1-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-chloroaniline as the starting material.
Diazotization: The aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Azide Formation: The diazonium salt is then treated with sodium azide to form the corresponding azide.
Cyclization: The azide undergoes a cyclization reaction to form the 1,2,3-triazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The halogenated phenyl ring and triazole moiety are known to enhance biological activity.
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: It serves as a building block for the synthesis of bioactive molecules and probes used in chemical biology research.
作用機序
The mechanism of action of 1-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact molecular pathways depend on the specific biological context and the nature of the target.
類似化合物との比較
1-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole can be compared with other halogenated triazoles, such as:
1-(4-Bromo-3-fluorophenyl)-1H-1,2,3-triazole: Similar structure but with a fluorine atom instead of chlorine.
1-(4-Chloro-3-iodophenyl)-1H-1,2,3-triazole: Contains iodine instead of bromine.
1-(4-Bromo-3-methylphenyl)-1H-1,2,3-triazole: Methyl group instead of chlorine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different halogen atoms or substituents present.
特性
分子式 |
C8H5BrClN3 |
|---|---|
分子量 |
258.50 g/mol |
IUPAC名 |
1-(4-bromo-3-chlorophenyl)triazole |
InChI |
InChI=1S/C8H5BrClN3/c9-7-2-1-6(5-8(7)10)13-4-3-11-12-13/h1-5H |
InChIキー |
ANIUSTRDTXHEAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N2C=CN=N2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15274943.png)

![6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15274950.png)

![1-[(Dicyclopropylmethyl)amino]propan-2-ol](/img/structure/B15274961.png)
![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B15274969.png)

![({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B15274981.png)

